molecular formula C17H16O5 B1245141 2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)- CAS No. 645394-14-5

2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-

Cat. No. B1245141
M. Wt: 300.3 g/mol
InChI Key: GBKRXXWMGNSTGL-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol is a natural product found in Erythrina sacleuxii, Erythrina herbacea, and other organisms with data available.

Scientific Research Applications

Potential Medicinal Uses

  • Traditional Medicine Applications : Extracts of 2H-1-Benzopyran derivatives like 5,3′-Di­hydroxy-3,7,4′,5′-tetra­methoxy­flavone from plants like Premna tomentosa are used in traditional South Indian Siddha medicine, indicating potential medicinal properties (Etti et al., 2005).

  • Cardiovascular Therapeutic Activities : Certain benzopyran-based compounds, such as N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, demonstrate potential as potassium-channel openers with cardiovascular therapeutic applications (Yoon et al., 1998).

  • Neuroprotective Agent : KR-31543, a derivative of 2H-1-Benzopyran, has been identified as a neuroprotective agent for ischemia-reperfusion damage, showcasing its potential in neurological therapeutics (Kim et al., 2002).

  • Anti-inflammatory and Anticancer Properties : 3-Benzylchroman-4-ones, a class including 2H-1-Benzopyran derivatives, are known for anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. Recent studies show effectiveness against cancer cell lines like BT549 and HeLa (Salam et al., 2021).

  • Cytotoxic Effects in Cancer Treatment : New benzopyran compounds isolated from plants like Mallotus apelta have shown strong cytotoxic effects against human cancer cell lines, suggesting their potential in cancer treatment (Kiem et al., 2005).

Structural and Chemical Analysis

  • Crystal Structure and Interactions : Studies on compounds like 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one have revealed insights into their crystal structure, stabilizing interactions like hydrogen bonds and π–π interactions, crucial for understanding their pharmacological potential (Stomberg et al., 2002).

  • Synthetic Pathways and Chemical Properties : Research on the synthesis of various derivatives of 2H-1-Benzopyran and their chemical properties has been conducted, which is important for developing new pharmacologically active compounds (Billeret et al., 1993).

Applications in Detection and Analysis

  • Chemosensor for Metal Ion Detection : Derivatives of 2H-1-Benzopyran have been used as fluorescent chemosensors for metal ion detection, exemplifying their utility in chemical analysis and environmental monitoring (Khan, 2020).

properties

CAS RN

645394-14-5

Product Name

2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol

InChI

InChI=1S/C17H16O5/c1-20-16-8-14(19)17(21-2)7-13(16)11-5-10-3-4-12(18)6-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3

InChI Key

GBKRXXWMGNSTGL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O

Canonical SMILES

COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O

synonyms

eryvarin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
Reactant of Route 2
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
Reactant of Route 3
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
Reactant of Route 4
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
Reactant of Route 5
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
Reactant of Route 6
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-

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